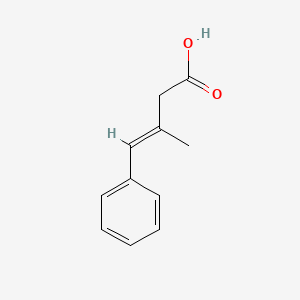

3-methyl-4-phenylbut-3-enoic acid

CAS No.: 6052-53-5

Cat. No.: VC1715190

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6052-53-5 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | (E)-3-methyl-4-phenylbut-3-enoic acid |

| Standard InChI | InChI=1S/C11H12O2/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+ |

| Standard InChI Key | NGJLFMBOFBKYHK-UHFFFAOYSA-N |

| SMILES | CC(=CC1=CC=CC=C1)CC(=O)O |

| Canonical SMILES | CC(=CC1=CC=CC=C1)CC(=O)O |

Introduction

Chemical Identity and Physical Properties

3-Methyl-4-phenylbut-3-enoic acid is an unsaturated carboxylic acid featuring a methyl group at the 3-position and a phenyl group at the 4-position of the but-3-enoic acid backbone. The compound exhibits E-configuration (trans) across the double bond, which significantly influences its spatial arrangement and reactivity patterns.

Identification Data

| Parameter | Value |

|---|---|

| CAS Registry Numbers | 6052-53-5, 60996-89-6, 55131-23-2 |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| PubChem CID | 6377641 |

| IUPAC Name | (E)-3-methyl-4-phenylbut-3-enoic acid |

| InChIKey | NGJLFMBOFBKYHK-VQHVLOKHSA-N |

Table 1: Chemical identity parameters for 3-methyl-4-phenylbut-3-enoic acid

Structural Characteristics

The compound contains several key structural elements that define its chemical behavior:

-

A carboxylic acid group (-COOH) that provides acidic properties

-

A carbon-carbon double bond that creates a site for potential additions or transformations

-

A phenyl ring that contributes to its aromatic character and molecular interactions

-

A methyl substituent that influences steric and electronic properties

The E-configuration across the double bond positions the phenyl group and the acetic acid moiety on opposite sides, creating a specific spatial arrangement that impacts its reactivity and binding capabilities in biological systems .

Synthesis Methods

The synthesis of 3-methyl-4-phenylbut-3-enoic acid typically employs established organic chemistry procedures, with several routes available depending on the starting materials and desired purity.

Primary Synthetic Route

The most common synthetic pathway involves an aldol condensation reaction between 2-butanone and benzaldehyde in the presence of an appropriate catalyst. This reaction proceeds through the following general mechanism:

-

Base-catalyzed enolate formation from 2-butanone

-

Nucleophilic addition of the enolate to benzaldehyde

-

Dehydration to form the carbon-carbon double bond

-

Oxidation of the resulting alcohol or aldehyde to the carboxylic acid

This multi-step process requires careful control of reaction conditions, including temperature, catalyst concentration, and reaction time to maximize yield and stereoselectivity.

Alternative Synthetic Approaches

Alternative synthetic strategies may involve:

-

Wittig reactions using appropriate phosphonium ylides

-

Reformatsky reactions with α-bromo esters

-

Metal-catalyzed coupling reactions

-

Rearrangements of suitable precursors

The choice of synthetic method significantly impacts the E/Z ratio, yield, and purity of the final product, which in turn affects its utility in downstream applications.

Biological Activity

Research into the biological activity of 3-methyl-4-phenylbut-3-enoic acid has revealed several potential therapeutic applications, primarily centered on its modulatory effects on specific biological pathways and enzymatic systems.

Anti-inflammatory Properties

The compound demonstrates promising anti-inflammatory activity, likely mediated through multiple mechanisms:

-

Inhibition of pro-inflammatory cytokine production

-

Modulation of inflammatory signaling cascades

-

Reduction of oxidative stress in inflammatory conditions

These properties position 3-methyl-4-phenylbut-3-enoic acid as a potential candidate for anti-inflammatory drug development, particularly for conditions characterized by chronic inflammation.

Enzyme Interactions

One significant aspect of the compound's biological activity involves its interaction with peptidylglycine alpha-amidating monooxygenase, an enzyme critical in the post-translational modification of numerous peptide hormones and neurotransmitters. This interaction suggests potential applications in:

-

Neurological disorders

-

Endocrine system regulation

-

Cancer therapy approaches

The specific binding mechanism and downstream effects of these interactions continue to be active areas of investigation.

Applications in Chemical Synthesis

The structural features of 3-methyl-4-phenylbut-3-enoic acid make it valuable in various synthetic applications, often serving as an intermediate or building block in complex molecule synthesis.

Pharmaceutical Intermediates

In pharmaceutical synthesis, the compound serves as a versatile intermediate for developing:

-

Anti-inflammatory agents

-

Anti-cancer compounds

-

Neurologically active substances

Its reactivity profile, particularly through the carboxylic acid functionality and the alkene moiety, enables diverse transformations leading to complex bioactive molecules .

Material Science Applications

The compound and its derivatives contribute to material science developments through:

-

Polymer synthesis, where its unsaturated structure allows for controlled polymerization

-

Coatings with specific functional characteristics

-

Advanced materials with tailored properties

These applications leverage the compound's ability to participate in various addition reactions and form stable covalent bonds within larger molecular structures .

Related Compounds

Several structurally related compounds share similarities with 3-methyl-4-phenylbut-3-enoic acid, each with distinct properties and applications.

Esters and Derivatives

The methyl ester derivative, methyl (E)-4-phenylbut-3-enoate (CAS: 34541-74-7), displays properties that make it particularly valuable in synthetic chemistry:

-

Enhanced stability compared to the free acid

-

Improved solubility in organic solvents

-

Suitability for Diels-Alder reactions and other cycloaddition processes

-

Applications in flavor and fragrance development

This ester serves as a key intermediate in creating various bioactive compounds and contributes to the development of aroma components in perfumery and food science .

Structural Analogs

Other notable structural analogs include:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Methyl-2-oxo-4-phenylbut-3-enoic acid | 99846-09-0 | C₁₁H₁₀O₃ | 190.20 |

| 2,2-Difluoro-3-methyl-4-phenylbut-3-enoic acid | 2229651-32-3 | C₁₁H₁₀F₂O₂ | 212.20 |

| 3-Methyl-2-methylidene-4-phenylbut-3-enoic acid | 2229686-06-8 | C₁₂H₁₂O₂ | 188.23 |

| (3E)-2-Methyl-4-phenylbut-3-enoic acid | 175890-13-8 | C₁₁H₁₂O₂ | 176.22 |

Table 2: Selected structural analogs of 3-methyl-4-phenylbut-3-enoic acid

These compounds share core structural elements with 3-methyl-4-phenylbut-3-enoic acid but exhibit distinct reactivity profiles and biological activities based on their specific modifications.

Current Research Directions

Research on 3-methyl-4-phenylbut-3-enoic acid continues to expand, focusing on several promising directions.

Therapeutic Development

Current investigations are exploring:

-

Optimization of anti-inflammatory properties through structural modifications

-

Development of targeted delivery systems for enhanced efficacy

-

Combination approaches with established therapeutic agents

-

Structure-activity relationship studies to identify critical molecular features

These efforts aim to translate the compound's biological activities into clinically viable therapeutic options.

Synthetic Methodology Advancements

Research on improved synthetic approaches focuses on:

-

Stereoselectivity enhancement for obtaining pure E-isomer

-

Green chemistry approaches with reduced environmental impact

-

Catalytic systems for increased yield and efficiency

-

Continuous flow methods for industrial-scale production

These methodological improvements seek to make the compound more accessible for research and commercial applications.

Novel Applications Exploration

Emerging research directions include:

-

Investigation of potential neurological applications

-

Exploration of antimicrobial properties

-

Assessment of antioxidant capabilities

-

Evaluation for agricultural applications

These diverse research paths highlight the compound's versatility and continued scientific relevance .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume